

An In-depth Technical Guide to the Regulation and Signaling of WNT5A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Wander*

Cat. No.: *B1680229*

[Get Quote](#)

Disclaimer: Initial searches for a gene with the official symbol "**Wander**" did not yield a recognized gene in established genetic databases. The term "**Wanderer**" was identified as a software tool for genomic data visualization.^[1] Given the context of the query, which implies a role in cell movement, this guide focuses on the well-characterized gene WNT5A, a key regulator of cell migration and signaling.

Introduction to WNT5A

Wnt Family Member 5A (WNT5A) is a secreted glycoprotein that belongs to the Wnt family of signaling molecules.^[2] These proteins are crucial for a multitude of developmental processes, including the regulation of cell fate, proliferation, migration, and adhesion during embryogenesis.^{[3][4]} The WNT5A protein acts as a ligand, primarily activating β -catenin-independent (non-canonical) signaling pathways, although it can also modulate the canonical β -catenin pathway depending on the cellular and receptor context.^{[5][6]} Aberrant WNT5A expression is implicated in a range of human diseases, including cancer, inflammatory disorders, and developmental abnormalities like Robinow syndrome.^{[3][4]} The gene in humans is located on chromosome 3p14.3.^{[2][7]}

Regulation of WNT5A Gene Expression

The expression of WNT5A is tightly controlled at multiple levels, including transcriptional regulation by transcription factors, epigenetic modifications, and the expression of different isoforms.

Transcriptional Regulation

Several transcription factors are known to bind to the promoter region of the WNT5A gene to regulate its expression.

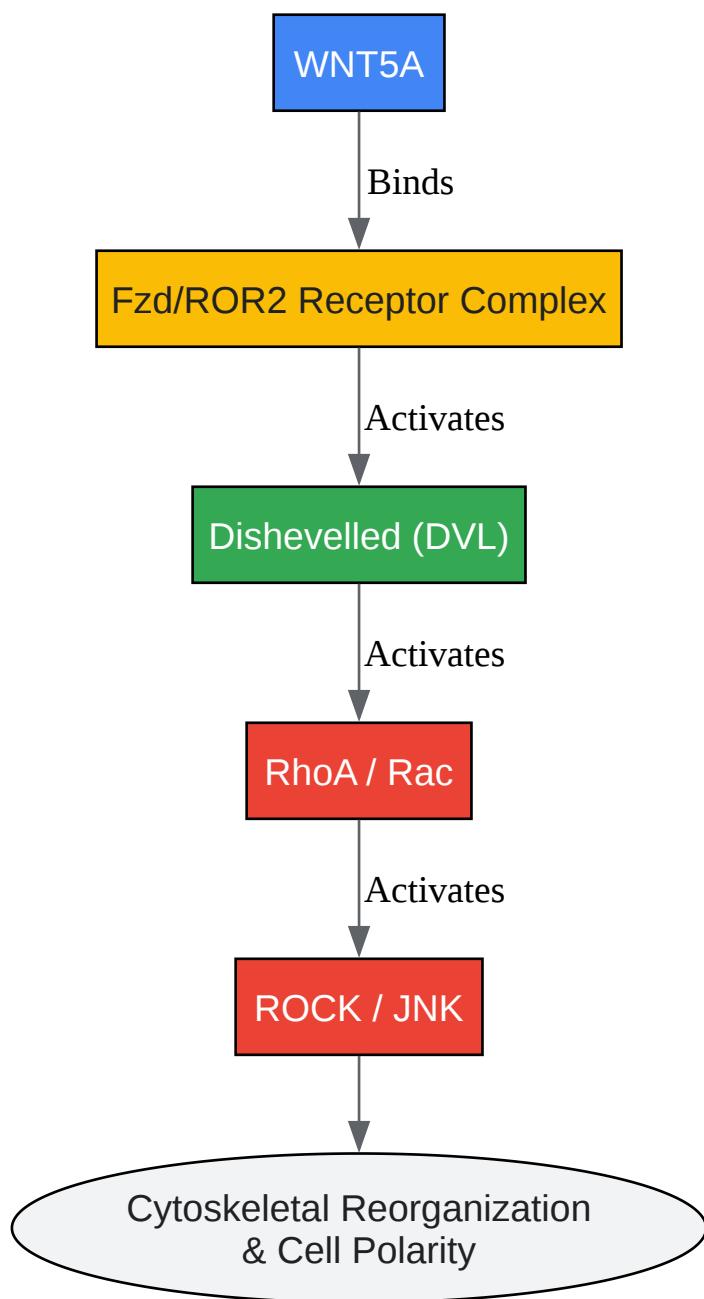
- YAP/TEAD: Publicly available Chromatin Immunoprecipitation Sequencing (ChIP-Seq) data suggests that YAP1 and its partner TEAD transcription factors can bind to the WNT5A promoter region, indicating that WNT5A may be a direct target of the Hippo signaling pathway.[\[8\]](#)
- Prep1: ChIP-Seq analysis in mouse embryonic stem cells has identified WNT5A as a target gene for the Prep1 transcription factor.[\[9\]](#)
- Other Factors: Analysis of the WNT5A gene promoter has identified binding sites for other transcription factors, including AP-1, ATF-2, and c-Jun, suggesting a complex regulatory network.[\[10\]](#)

Epigenetic Regulation

Epigenetic mechanisms, such as DNA methylation, play a role in silencing WNT5A expression in certain contexts. For instance, hypermethylation of the WNT5A promoter has been observed in colon cancer and acute myeloid leukemia, leading to its downregulation.[\[11\]](#)

Isoform Expression

The WNT5A gene encodes at least two distinct isoforms, WNT5A-long (WNT5A-L) and WNT5A-short (WNT5A-S), which arise from alternative transcription. These isoforms have been shown to have opposing functions, particularly in cancer; WNT5A-L tends to inhibit proliferation, whereas WNT5A-S can promote it.[\[2\]](#)[\[12\]](#) Their expression levels vary significantly between different normal tissues and cancer cell lines.[\[12\]](#)[\[13\]](#)


WNT5A Signaling Pathways

WNT5A primarily signals through non-canonical pathways that are independent of β -catenin. The specific pathway activated depends on the type of receptor present on the cell surface. Key receptors for WNT5A include members of the Frizzled (Fzd) family and the Receptor Tyrosine Kinase Like Orphan Receptor (ROR) family.[\[1\]](#)[\[5\]](#)

Wnt/Planar Cell Polarity (PCP) Pathway

This pathway is crucial for establishing cell polarity within a tissue plane.

- Binding: WNT5A binds to a receptor complex, often consisting of Fzd and ROR2.[1][5]
- DVL Activation: This binding event recruits and activates the cytoplasmic protein Dishevelled (DVL).
- Downstream Effectors: Activated DVL then signals to small GTPases such as RhoA and Rac.[1][5]
- Cytoskeletal Remodeling: These GTPases, in turn, activate downstream kinases like Rho-associated kinase (ROCK) and c-Jun N-terminal kinase (JNK), leading to cytoskeletal rearrangements and coordinated cell movement.[1][5]

[Click to download full resolution via product page](#)

Diagram 1: WNT5A-mediated Wnt/PCP signaling pathway.

Wnt/Ca²⁺ Pathway

This pathway involves the release of intracellular calcium to regulate cellular processes.

- Binding: WNT5A binds to a Fzd receptor.

- G-Protein Activation: The receptor activates a G-protein, which in turn activates Phospholipase C (PLC).
- IP₃ and Ca²⁺ Release: PLC cleaves PIP₂ into IP₃ and DAG. IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum.
- Downstream Effectors: The increase in intracellular Ca²⁺ activates calcium-dependent signaling molecules, including Calmodulin-dependent protein Kinase II (CaMKII) and Protein Kinase C (PKC), which influence gene expression and cell migration.[1]

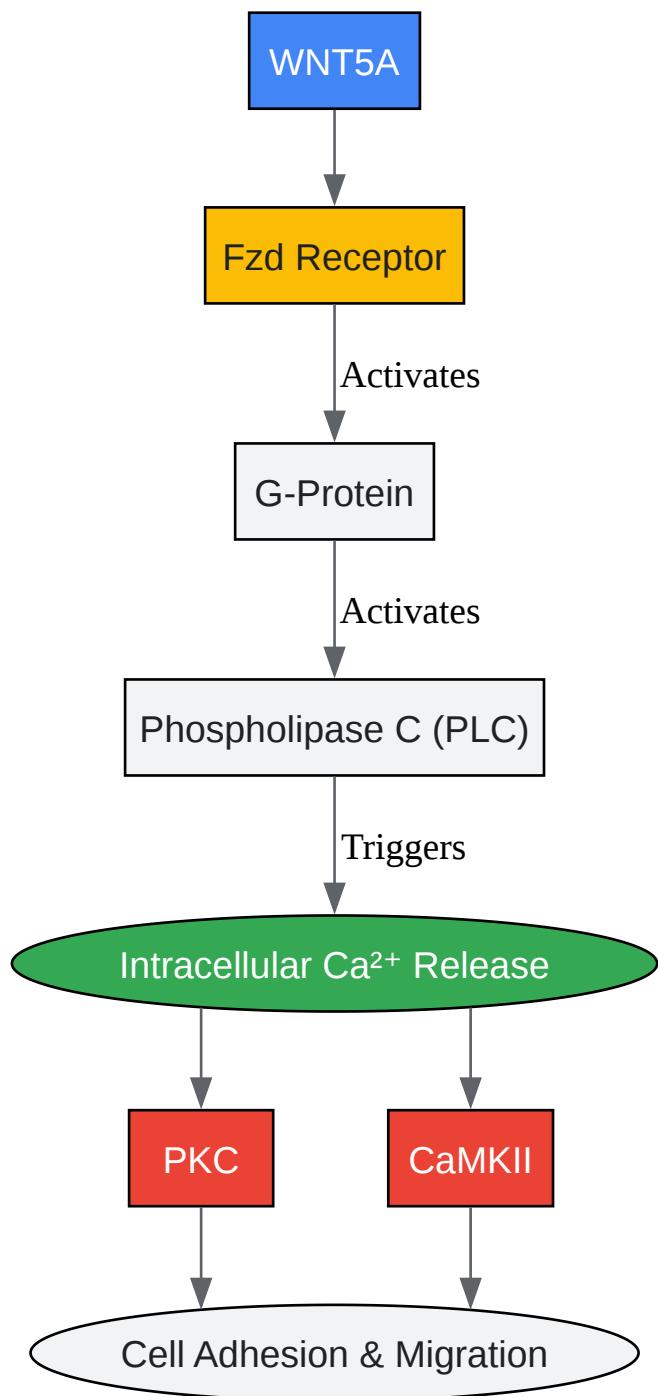

[Click to download full resolution via product page](#)

Diagram 2: WNT5A-mediated Wnt/Ca²⁺ signaling pathway.

Crosstalk with Canonical Wnt/β-catenin Signaling

WNT5A can also antagonize the canonical Wnt pathway. By binding to the ROR2 receptor, WNT5A can promote the degradation of β-catenin, thereby inhibiting the transcription of β-

catenin target genes.[6][14] However, in some cellular contexts, WNT5A has been shown to activate β -catenin signaling, highlighting its complex and context-dependent roles.[6][15]

Quantitative Data on WNT5A Expression

The expression of WNT5A varies significantly across different tissues and disease states. Quantitative data is typically obtained using methods like quantitative real-time PCR (qRT-PCR) and analysis of large-scale datasets like The Cancer Genome Atlas (TCGA).

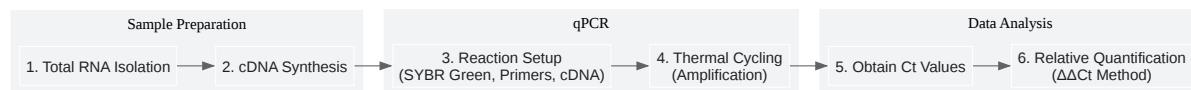
Table 1: Relative mRNA Expression of WNT5A Isoforms in Cancer Cell Lines (Data is illustrative, based on findings from multiple studies showing differential expression)

Cell Line	Cancer Type	WNT5A-L (Relative Expression)	WNT5A-S (Relative Expression)	Reference
CRL-1459	Non-cancerous Colon	High	Low	[13]
HCT116	Colorectal Cancer	Low	High	[13]
HeLa	Cervical Carcinoma	High	Variable	[12]
SH-SY5Y	Neuroblastoma	High	Variable	[12]
MDA-MB-231	Breast Cancer	Low	High	[12]

Table 2: WNT5A Expression in Tumors vs. Normal Tissues (Pan-Cancer Analysis) (Summary of findings from TCGA and GTEx database analysis)

Finding	Percentage of Tumors	Details	Reference
Elevated Expression	~56% (19/34 tumor types)	Associated with poor prognosis in ESCA, LGG, ACC, PAAD, HNSC.	[16]
Lowered Expression	~29% (10/34 tumor types)	Context-dependent tumor suppressive role.	[16]
No Change	~15% (5/34 tumor types)	-	[16]

Experimental Protocols


Investigating WNT5A expression and signaling involves a variety of molecular biology techniques.

Quantitative Real-Time PCR (qRT-PCR) for WNT5A mRNA

This protocol is used to quantify the levels of WNT5A mRNA in a given sample.

- RNA Isolation: Isolate total RNA from cells or tissues using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. [\[12\]](#)[\[17\]](#)[\[18\]](#)
- cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript II, Invitrogen) with oligo(dT) or random primers. [\[12\]](#)[\[17\]](#)[\[18\]](#)
- qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction mixture (20 µL) includes:
 - 10 µL 2x SYBR Green Master Mix

- 1 μ L Forward Primer (10 μ M)
- 1 μ L Reverse Primer (10 μ M)
- 2 μ L cDNA template
- 6 μ L Nuclease-free water
- Primer Design: Design primers to span exon-exon junctions to avoid amplification of genomic DNA.[19] For isoform-specific quantification, design primers in the unique exon regions.[12]
- Thermal Cycling: A typical cycling program is:
 - Initial Denaturation: 95°C for 10 min
 - 40 Cycles:
 - Denaturation: 95°C for 15 sec
 - Annealing/Extension: 60°C for 1 min
 - Melt Curve Analysis: To verify product specificity.[20]
- Data Analysis: Calculate relative expression levels using the $\Delta\Delta Ct$ method, normalizing to a stable housekeeping gene (e.g., GAPDH, β -actin).[17]

[Click to download full resolution via product page](#)

Diagram 3: Workflow for qRT-PCR analysis of WNT5A expression.

Western Blot for WNT5A Protein Detection

This protocol is used to detect and quantify WNT5A protein levels.

- Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a Bradford or BCA assay.
- SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against WNT5A (e.g., from Cell Signaling Technology #2530 or R&D Systems #MAB645) diluted in blocking buffer, typically overnight at 4°C.[21]
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[21] Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin, GAPDH).[12]

Luciferase Reporter Assay for Wnt Pathway Activity

This assay measures the transcriptional activity of the Wnt/β-catenin pathway. While WNT5A is primarily non-canonical, its antagonistic or agonistic effects on the canonical pathway can be measured with this assay.[15][22]

- Cell Culture and Transfection:
 - Seed cells (e.g., HEK293T) in a 24-well plate.

- Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., SuperTOPFLASH) and a control plasmid expressing Renilla luciferase (for normalization). [15][23]
- Stimulation: After 24 hours, treat the cells with conditioned media containing WNT proteins (e.g., WNT3A to activate, co-treated with WNT5A to test for inhibition) or with purified WNT5A protein.[15][22]
- Cell Lysis: After 16-24 hours of stimulation, wash the cells with PBS and lyse them using a passive lysis buffer.
- Luminometry:
 - Transfer the cell lysate to a luminometer plate.
 - Use a dual-luciferase reporter assay system (e.g., from Promega) to measure both firefly and Renilla luciferase activity sequentially in a luminometer.[24]
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to an untreated or control-treated sample.[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Protein Wnt-5a - Wikipedia [en.wikipedia.org]
- 3. WNT5A gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Wnt5a: its signalling, functions and implication in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WNT-5A: signaling and functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt5a can both activate and repress Wnt/β-catenin signaling during mouse embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WNT5A Wnt family member 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Analysis in silico of the functional interaction between WNT5A and YAP/TEAD signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ChIP-Seq and RNA-Seq Analyses Identify Components of the Wnt and Fgf Signaling Pathways as Prep1 Target Genes in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genecards.org [genecards.org]
- 11. WNT5A Wnt family member 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. WNT5A Encodes Two Isoforms with Distinct Functions in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct roles and differential expression levels of Wnt5a mRNA isoforms in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt5a–Ror–Dishevelled signaling constitutes a core developmental pathway that controls tissue morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wnt5a can both activate and repress Wnt/β-catenin signaling during mouse embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The value of WNT5A as prognostic and immunological biomarker in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wnt5a Signaling Induces Proliferation and Survival of Endothelial Cells In Vitro and Expression of MMP-1 and Tie-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WNT5A-RHOA signaling is a driver of tumorigenesis and represents a therapeutically actionable vulnerability in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sinobiological.com [sinobiological.com]
- 20. origene.com [origene.com]
- 21. Detection of Wnt5 in Media Conditioned by Mouse Embryonic Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 23. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Regulation and Signaling of WNT5A]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1680229#wander-gene-expression-regulation\]](https://www.benchchem.com/product/b1680229#wander-gene-expression-regulation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com